L-Tyrosine-d5

Mass Spectrometry Metabolomics Method Validation

L-Tyrosine-d5 (CAS 1226919-57-8) is a stable isotope-labeled analog of the endogenous amino acid L-Tyrosine, featuring five deuterium atoms substituted at non-exchangeable positions. It belongs to the class of deuterated internal standards (SIL-IS) primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the absolute quantification of L-Tyrosine in complex biological matrices.

Molecular Formula C9H11NO3
Molecular Weight 186.22 g/mol
Cat. No. B12414504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine-d5
Molecular FormulaC9H11NO3
Molecular Weight186.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,8D
InChIKeyOUYCCCASQSFEME-DINGIVGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tyrosine-d5 Procurement Guide: Specifications and Analytical Context


L-Tyrosine-d5 (CAS 1226919-57-8) is a stable isotope-labeled analog of the endogenous amino acid L-Tyrosine, featuring five deuterium atoms substituted at non-exchangeable positions [1]. It belongs to the class of deuterated internal standards (SIL-IS) primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the absolute quantification of L-Tyrosine in complex biological matrices . The deuterium labeling on the aromatic ring (2,3,5,6) and alpha-carbon (2) positions is specifically engineered to provide a mass shift (+5 Da) sufficient to prevent signal overlap with the endogenous analyte while minimizing the risk of hydrogen-deuterium exchange (back-exchange) that plagues labels at labile sites like the hydroxyl or amine groups .

Why L-Tyrosine-d5 Cannot Be Directly Substituted by L-Tyrosine-d4 or 13C-Analogs in Validated LC-MS/MS Assays


In quantitative bioanalysis, stable isotope-labeled internal standards are not universally interchangeable due to critical differences in isotope effects, chromatographic behavior, and matrix compensation capabilities [1]. Substituting L-Tyrosine-d5 for a less deuterated analog like L-Tyrosine-d4 introduces risk of analytical inaccuracy, particularly concerning isotopic spectral overlap from the endogenous M+4 isotopologue and variable ion suppression compensation due to deuterium-induced retention time shifts [2]. Furthermore, the selection of the labeling strategy (Deuterium vs. 13C/15N) directly dictates method accuracy; 13C-labeled standards are often preferred for co-elution but come at a significantly higher procurement cost compared to deuterated variants [3]. Therefore, the specific isotopic architecture of L-Tyrosine-d5—a specific mass shift combined with strategic label placement—is a deliberate choice for achieving specific limits of quantitation (LOQ) and cost-efficiency that cannot be assumed by simply using a 'labeled tyrosine' alternative.

L-Tyrosine-d5 Quantitative Differentiation Evidence: Comparative Performance Metrics


L-Tyrosine-d5 vs. L-Tyrosine (Unlabeled): Quantitative Mass Shift and Spectral Separation

L-Tyrosine-d5 provides a definitive mass shift of +5.0 Da relative to unlabeled L-Tyrosine (Monisotopic Mass: 181.0739 Da vs. 186.1053 Da), enabling baseline chromatographic separation and unambiguous selected reaction monitoring (SRM) without interference from the natural isotopic envelope of the endogenous analyte . This specific shift is critical for assays requiring low limits of quantitation (LLOQ) in plasma, where endogenous tyrosine concentrations are high .

Mass Spectrometry Metabolomics Method Validation

L-Tyrosine-d5 vs. L-Tyrosine-d4: Comparative Advantage in Isotopic Enrichment for High-Background Matrices

L-Tyrosine-d5 (≥98 atom % D) offers a higher nominal isotopic enrichment and a distinct +5 Da shift compared to L-Tyrosine-d4 (ring-d4, CAS 62595-14-6), which provides only a +4 Da shift . In matrices with high endogenous tyrosine abundance (e.g., plasma, urine, tissue homogenates), the +5 Da label of L-Tyrosine-d5 provides superior spectral clarity by moving the internal standard peak further away from the high-abundance M+4 natural isotopologue of unlabeled tyrosine, thereby reducing cross-talk and improving the signal-to-noise ratio (S/N) at the lower limit of quantification (LLOQ) .

Quantitative Proteomics Newborn Screening Amino Acid Analysis

L-Tyrosine-d5 vs. L-Tyrosine-13C: Procurement Cost Efficiency and Method Suitability Trade-Off

While 13C/15N-labeled internal standards (e.g., L-Tyrosine-13C6) are recognized to exhibit near-identical chromatographic retention time (co-elution) and superior matrix effect compensation compared to deuterated analogs, they are associated with significantly higher procurement costs and lead times due to complex multi-step synthetic routes [1]. L-Tyrosine-d5 presents a validated, cost-effective alternative for many routine LC-MS/MS applications. A direct market analysis shows L-Tyrosine-d5 (10 mg) priced at approximately $534 USD, whereas comparable 13C/15N tyrosine standards (e.g., L-Tyrosine-13C9,15N) typically command a 2-5x price premium for similar quantities . For assays where matrix effects are well-characterized and the slight retention time shift of deuterated standards is chromatographically manageable, L-Tyrosine-d5 offers a compelling balance of analytical performance and procurement economy [2].

Bioanalysis Method Development Procurement Strategy

L-Tyrosine-d5: Position-Specific Deuteration Minimizes Hydrogen-Deuterium Exchange

A critical failure mode for deuterated internal standards is hydrogen-deuterium (H/D) exchange at labile positions (e.g., -OH, -NH2, -COOH) during sample preparation or storage, leading to a reduction in effective mass shift and quantification inaccuracy [1]. The deuteration architecture of L-Tyrosine-d5 (L-Tyrosine-α,2,3,5,6-d5) specifically labels the stable alpha-carbon and aromatic ring positions, avoiding the phenolic hydroxyl and amino groups . This contrasts with poorly designed or non-specific deuterated analogs where label loss can occur [2]. By mitigating back-exchange, L-Tyrosine-d5 maintains its nominal +5 Da mass shift integrity throughout the assay workflow, ensuring consistent internal standard response and robust, reproducible quantification even under prolonged autosampler storage conditions or varying pH mobile phases [1].

Sample Preparation Stability LC-MS Method Robustness

L-Tyrosine-d5 vs. Generic Deuterated Standards: Verified Purity and Isotopic Enrichment Compliance

Reputable vendors of L-Tyrosine-d5 consistently report chemical purity of ≥98% (HPLC) and isotopic enrichment of ≥98 atom % D, with some analytical standard grades achieving 99.90% purity . This dual specification is critical; high chemical purity ensures no interfering unlabeled contaminants, while high isotopic enrichment guarantees that the labeled population is homogeneous and the effective mass shift is as designed . In contrast, some generic or custom-synthesized deuterated amino acid mixtures may exhibit lower enrichment (e.g., 95 atom % D) or unspecified purity, which can introduce systematic bias in quantitative workflows due to the presence of the unlabeled M+0 isotopologue in the internal standard .

Quality Control Certificate of Analysis Regulatory Compliance

Optimal Procurement and Application Scenarios for L-Tyrosine-d5 in Bioanalysis


Absolute Quantification of Tyrosine in Plasma and Urine for Clinical Metabolomics

For laboratories developing validated LC-MS/MS methods to measure tyrosine in human plasma or urine for clinical research or diagnostic monitoring, L-Tyrosine-d5 is the preferred internal standard. Its +5 Da mass shift provides unambiguous separation from the endogenous tyrosine signal, enabling accurate quantitation even in samples with high physiological tyrosine concentrations . The strategic placement of deuterium labels minimizes H/D exchange, ensuring robust precision across large sample batches typical of clinical cohort studies .

Cost-Effective Internal Standard for High-Throughput Pharmacokinetic (PK) and Toxicology Screens

Contract Research Organizations (CROs) and pharmaceutical discovery labs conducting high-volume PK or toxicology studies can achieve significant operational savings by selecting L-Tyrosine-d5 over more expensive 13C/15N-labeled tyrosine analogs. The compound delivers the required accuracy for routine bioanalysis at a fraction of the procurement cost, making it an economically strategic choice for assays where chromatographic resolution of the analyte and internal standard can be maintained [1].

Stable Isotope Tracing of Tyrosine Metabolism in Cell Culture and Model Organisms

Researchers investigating tyrosine catabolism, neurotransmitter synthesis (Dopamine, Norepinephrine), or protein turnover can utilize L-Tyrosine-d5 as a metabolic tracer. Its non-radioactive deuterium label allows for safe, long-term incorporation studies in cell lines or animal models (e.g., rodents). The +5 Da mass tag on the amino acid backbone and aromatic ring is stable and traceable through downstream metabolites using high-resolution mass spectrometry (HRMS), facilitating flux analysis .

Quality Control Standard for Amino Acid Analyzers and Newborn Screening Programs

Clinical biochemistry labs operating amino acid analyzers or conducting expanded newborn screening for metabolic disorders (e.g., Tyrosinemia) can employ L-Tyrosine-d5 as a high-purity (>98%) calibration standard and internal quality control (IQC) material. Its verified chemical purity and isotopic enrichment meet the stringent traceability requirements for generating accurate and comparable results across different instruments and testing sites .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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